molecular formula C8H11BrN2O3 B13149813 tert-Butyl (2-bromooxazol-4-yl)carbamate

tert-Butyl (2-bromooxazol-4-yl)carbamate

Cat. No.: B13149813
M. Wt: 263.09 g/mol
InChI Key: XXXYXSQJFWYEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-bromooxazol-4-yl)carbamate is a brominated oxazole derivative featuring a tert-butyl carbamate protecting group. This compound is widely utilized in medicinal chemistry and organic synthesis due to its reactive bromine atom, which facilitates cross-coupling reactions, and the carbamate group, which provides stability during synthetic workflows. Its structure combines a five-membered oxazole ring (with bromine at the 2-position and a carbamate group at the 4-position) and a tert-butyl moiety, making it a versatile intermediate for constructing complex molecules, particularly in drug discovery .

Properties

Molecular Formula

C8H11BrN2O3

Molecular Weight

263.09 g/mol

IUPAC Name

tert-butyl N-(2-bromo-1,3-oxazol-4-yl)carbamate

InChI

InChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-5-4-13-6(9)10-5/h4H,1-3H3,(H,11,12)

InChI Key

XXXYXSQJFWYEDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)Br

Origin of Product

United States

Preparation Methods

Using Di-tert-butyl Dicarbonate (Boc2O)

A common method involves reacting an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or pyridine. This method is widely used for protecting amines as carbamates.

Reaction Conditions:

  • Reagents: 2-bromo-4-aminooxazole, di-tert-butyl dicarbonate (Boc2O), triethylamine.
  • Solvents: Dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature or slightly elevated.
  • Yield: Typically high, depending on the purity of starting materials.

Curtius Rearrangement

Another approach involves the Curtius rearrangement of acyl azides to isocyanates, which can then be trapped by alcohols to form carbamates. However, this method is less direct for synthesizing This compound .

Specific Considerations for this compound

Given the lack of specific literature on This compound , the synthesis would likely follow general carbamate formation protocols. The key steps involve:

Data Table: General Carbamate Synthesis Conditions

Method Reagents Solvent Temperature Yield
Boc2O Amine, Boc2O, TEA CH2Cl2 or THF Room Temp. High
Curtius Acyl Azide, Alcohol Various Elevated Variable

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromooxazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

tert-Butyl (2-bromooxazol-4-yl)carbamate is a chemical compound with a molecular weight of approximately 232.08 g/mol, characterized by a tert-butyl group and a bromo-substituted oxazole moiety. It has a carbamate functional group, making it significant in various applications.

Applications

This compound finds utility in various fields:

  • Pharmaceuticals It serves as an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals Potential applications include use as a pesticide.
  • Materials Science As a building block for creating new materials with specific properties.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:

  • Spectroscopy Using various spectroscopic methods to study the compound's interactions.
  • Chromatography Employing chromatographic techniques to analyze binding interactions.
  • Molecular Modeling Using computational methods to simulate and understand interactions at the molecular level.

Such studies are crucial for understanding its potential therapeutic uses and safety profile.

Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique characteristics:

Compound NameStructure TypeNotable Properties
tert-Butyl (2-bromoethyl)carbamateCarbamateUsed as a pharmaceutical intermediate
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamateThiadiazoleExhibits antimicrobial activity
tert-Butyl piperidin-4-ylcarbamatePiperidineDemonstrates strong bactericidal properties

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromooxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound is compared to analogs with variations in heterocyclic rings, substituent positions, and functional groups. Key examples are summarized below:

Compound Name CAS Number Ring Type Bromine Position Similarity Score Key Features
tert-Butyl (2-bromooxazol-4-yl)carbamate 1235406-42-4 Oxazole 2 1.00 (Reference) Bromine at C2, carbamate at C4
tert-Butyl (2-bromothiazol-4-yl)carbamate 1245647-95-3 Thiazole 2 0.86 Thiazole ring (S vs. O in oxazole)
tert-Butyl oxazol-4-ylcarbamate 1314931-66-2 Oxazole 0.61 Lacks bromine; carbamate at C4
tert-Butyl (2-bromooxazol-5-yl)carbamate 1094070-77-5 Oxazole 2 0.59 Carbamate shifted to C5; steric hindrance
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 169303-80-4 Benzene 2 0.86 Aromatic ring instead of oxazole; methoxy at C5

Notes:

  • Thiazole vs. Oxazole : Replacement of oxygen with sulfur (thiazole) reduces similarity (0.86) due to altered electronic properties and reactivity .
  • Bromine Position: Bromine at C2 vs. C5 in oxazole derivatives significantly impacts reactivity.
  • Ring Type : Phenyl-based analogs (e.g., 169303-80-4) exhibit high similarity (0.86) due to shared bromine and carbamate groups but lack heterocyclic reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.